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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-03654746 is a potent and selective antagonist for the histamine H3 receptor (H3R), a key

target in the central nervous system for the potential treatment of various neurological and

psychiatric disorders.[1][2] Positron Emission Tomography (PET) is a non-invasive imaging

technique that allows for the quantitative assessment of receptor occupancy in the living brain,

providing crucial information for drug development programs.[3][4] This document provides

detailed protocols for conducting receptor occupancy studies of PF-03654746 using the

selective H3R radioligand [11C]GSK189254.

Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased

cyclic AMP (cAMP) levels. H3Rs act as presynaptic autoreceptors on histaminergic neurons,

inhibiting histamine synthesis and release. They also function as heteroreceptors on other

neurons, modulating the release of various neurotransmitters, including acetylcholine,

dopamine, norepinephrine, and serotonin.
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Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols
Radioligand Synthesis and Quality Control:
[11C]GSK189254
The radioligand [11C]GSK189254 is synthesized via N-alkylation of the precursor, 6-[(3-

cyclobutyl-2,3-4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-pyridinecarboxamide, with

[11C]methyl iodide.[5]

Synthesis Procedure:

[11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a

cyclotron.[5]

[11C]Methyl Iodide Synthesis: The produced [11C]CO2 is converted to [11C]methyl iodide

using a GE Healthcare PETtrace MeI system or a similar automated module.[5]

Radiolabeling:

Dissolve 1.0 mg of the precursor in 300 µL of dimethylsulfoxide (DMSO) in a sealed

reaction vial.[5]
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Add 20 µL of tetrabutylammonium fluoride.[5]

Bubble the [11C]methyl iodide through the precursor solution at room temperature.[5]

Heat the sealed vial at 130°C for 5 minutes.[5]

Purification:

Purify the reaction mixture using semi-preparative HPLC.[5]

Collect the product fraction and evaporate to dryness.[5]

Reformulate the final product in 0.9% NaCl for injection.[5]

Quality Control:

Radiochemical Purity: Determined by analytical HPLC, should be >95%.[5]

Specific Activity: Measured at the time of injection, typically in the range of 151 ± 148 GBq/

µmol.[5]

Identity Confirmation: Co-elution of the radiolabeled product with a non-labeled GSK189254

standard on an analytical HPLC system.[5]

Preclinical Receptor Occupancy PET Imaging Protocol
(Rodent Model)
This protocol is adapted from a study in Wistar rats.[6]

Subject Preparation:

Anesthetize the animal (e.g., with isoflurane).

Place a catheter in a lateral tail vein for radioligand and drug administration.

Position the animal in the PET scanner with its head in the field of view.[6]

Experimental Workflow:
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Caption: Preclinical PET Imaging Workflow.
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PET Imaging Acquisition:

Baseline Scan:

Perform a transmission scan for attenuation correction.[6]

Administer a bolus injection of [11C]GSK189254 (e.g., 50.5 ± 6.9 MBq) via the tail vein

catheter.[6]

Acquire a dynamic PET scan for 60 minutes.[6]

Drug Administration:

Administer PF-03654746 at the desired dose and route.

Post-Dose Scan:

At the desired time point after PF-03654746 administration, repeat the [11C]GSK189254

injection and 60-minute dynamic PET scan.

Human Receptor Occupancy PET Imaging Protocol
This protocol is based on a clinical study in healthy human subjects.[1]

Subject Preparation:

Subjects should fast overnight before the PET scan.

Insert intravenous catheters in each arm, one for radioligand injection and one for blood

sampling.

Position the subject comfortably in the PET scanner.

PET Imaging Acquisition:

Baseline Scan:

Perform a transmission scan for attenuation correction.
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Administer a bolus injection of [11C]GSK189254.

Acquire a dynamic PET scan for a predetermined duration (e.g., 90-120 minutes).

Drug Administration:

Administer a single oral dose of PF-03654746 (e.g., 0.1 to 4 mg).[1]

Post-Dose Scans:

Perform subsequent PET scans at various time points post-dose (e.g., 3 hours and 24

hours) to determine the time course of receptor occupancy.[1] Each post-dose scan

involves a new injection of [11C]GSK189254.

Data Presentation
Table 1: Quantitative Data for PF-03654746 Receptor Occupancy Studies
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Parameter Value Species Reference

PF-03654746 Dosing

Oral Dose Range 0.1 - 4 mg Human

[11C]GSK189254

Radioligand

In vivo Kd 9.5 ± 5.9 pM Human [1]

Injected Dose

(Preclinical)
50.5 ± 6.9 MBq Rat [6]

Injected Dose

(Clinical)
350 ± 136 MBq Human [5]

Specific Activity 151 ± 148 GBq/µmol Human [5]

Receptor Occupancy

(RO)

RO at ~3h post-dose

(0.1-4mg)
71% - 97% Human [1]

RO at ~24h post-dose

(0.1-4mg)
30% - 93% Human [1]

Pharmacokinetics

IC50 0.144 ± 0.010 ng/mL Human [1][2]

Cp,u IC50 0.31 nM Human

Cp,u IC50 0.99 nM Non-human Primate [7]

Data Analysis
Image Reconstruction:

PET data should be reconstructed using an iterative algorithm such as Ordered Subset

Expectation Maximization (OSEM).[8]
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Corrections for attenuation, scatter, randoms, and dead time should be applied.

Kinetic Modeling:

Time-activity curves (TACs) are generated for various brain regions of interest (ROIs).

The total distribution volume (VT) of [11C]GSK189254 in each ROI is estimated using a

suitable kinetic model, such as the two-tissue compartment model, with a metabolite-

corrected arterial plasma input function.[9]

Receptor Occupancy Calculation:

Receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of

the radioligand after drug administration compared to baseline:

RO (%) = [ (VT,baseline - VND) - (VT,post-dose - VND) ] / (VT,baseline - VND) x 100

Where:

VT,baseline is the total distribution volume at baseline.

VT,post-dose is the total distribution volume after PF-03654746 administration.

VND is the non-displaceable distribution volume, representing non-specific binding, which

can be estimated from a reference region devoid of H3 receptors or using a Lassen plot.[9]

Logical Relationship for Receptor Occupancy
Calculation
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Caption: Logical Flow for Receptor Occupancy Calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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